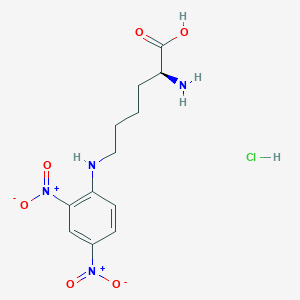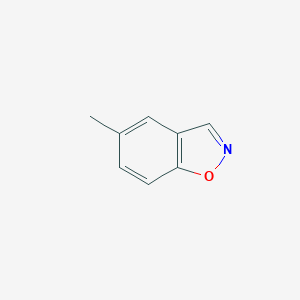
Cobalt hypophosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt hypophosphite is a chemical compound with the formula Co(H₂PO₂)₂ It is a cobalt salt of hypophosphorous acid and is known for its unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt hypophosphite can be synthesized through several methods. One common approach involves the reaction of cobalt chloride with hypophosphorous acid. The reaction typically occurs in an aqueous solution at room temperature. The resulting product is then purified through crystallization.
Another method involves the reduction of cobalt salts with sodium hypophosphite in an aqueous medium. This method is advantageous due to its simplicity and the high purity of the resulting this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using cobalt chloride and hypophosphorous acid. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then subjected to various purification processes, including filtration and crystallization, to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Cobalt hypophosphite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cobalt phosphate and other oxidation products.
Reduction: It acts as a reducing agent in various chemical reactions, reducing metal ions to their elemental forms.
Substitution: this compound can participate in substitution reactions where the hypophosphite ion is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at elevated temperatures.
Reduction: Sodium borohydride and hydrazine are commonly used reducing agents. These reactions are often conducted in aqueous or alcoholic solutions.
Substitution: Ligands such as ammonia or phosphines can be used in substitution reactions, often under mild conditions.
Major Products
Oxidation: Cobalt phosphate and other cobalt oxides.
Reduction: Elemental cobalt and hypophosphorous acid.
Substitution: Various cobalt-ligand complexes.
Scientific Research Applications
Cobalt hypophosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in the synthesis of various organic and inorganic compounds.
Biology: this compound is studied for its potential use in biological systems, particularly in enzyme catalysis and as a nutrient source for certain microorganisms.
Medicine: Research is ongoing into its potential use in medical applications, including as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the electroplating industry to deposit cobalt coatings on various substrates. It is also used in the production of magnetic materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which cobalt hypophosphite exerts its effects is primarily through its role as a reducing agent. It donates electrons to other compounds, thereby reducing them. This property is utilized in various catalytic processes and in the reduction of metal ions to their elemental forms. The molecular targets and pathways involved include the reduction of metal ions and the activation of certain chemical bonds in catalytic reactions.
Comparison with Similar Compounds
Cobalt hypophosphite can be compared with other similar compounds such as:
Nickel hypophosphite: Similar in its reducing properties but differs in its catalytic activity and applications.
Iron hypophosphite: Also used as a reducing agent but has different reactivity and stability profiles.
Copper hypophosphite: Known for its use in electroplating and as a reducing agent, but with distinct chemical properties compared to this compound.
This compound is unique due to its specific catalytic properties and its effectiveness as a reducing agent in various chemical reactions. Its applications in material science and industry further highlight its distinctiveness compared to other hypophosphite compounds.
Properties
InChI |
InChI=1S/Co.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULVOJXGUNKLAM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.878 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














